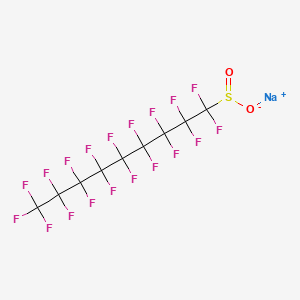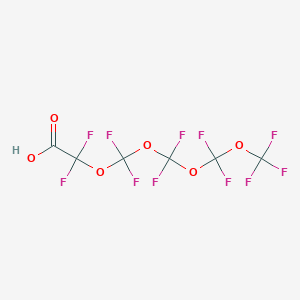
S-(3-Carboxypropyl)-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3-Carboxypropyl)-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Carboxypropyl)-cysteine typically involves the reaction of cysteine with a carboxypropylating agent. One common method is the reaction of cysteine with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the carbon atom of the bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions: S-(3-Carboxypropyl)-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
S-(3-Carboxypropyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
作用機序
The mechanism of action of S-(3-Carboxypropyl)-cysteine involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular redox balance and signaling pathways. The carboxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
類似化合物との比較
S-(2-Carboxyethyl)-cysteine: Similar structure but with a shorter carboxyalkyl chain.
S-(4-Carboxybutyl)-cysteine: Similar structure but with a longer carboxyalkyl chain.
N-Acetylcysteine: A well-known cysteine derivative with acetylation at the amino group.
Uniqueness: S-(3-Carboxypropyl)-cysteine is unique due to its specific carboxypropyl group, which imparts distinct chemical and biological properties. This compound’s balance between hydrophilicity and hydrophobicity makes it particularly useful in various applications, distinguishing it from other cysteine derivatives.
特性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |
InChIキー |
WNFNRNDFHINZLV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)



